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Compound of Interest

Compound Name: m-Quinquephenyl

CAS No.: 16716-13-5

Cat. No.: B103426 Get Quote

Introduction
m-Quinquephenyl (CAS: 16716-13-5), chemically known as 1,1':3',1'':3'',1''':3''',1''''-

quinquephenyl or 1,3-bis(3-biphenylyl)benzene, is a meta-linked oligophenylene consisting of

five benzene rings.[1] Unlike its para-isomer (p-quinquephenyl), which is a rigid, linear rod-like

molecule known for its high melting point and blue fluorescence, m-quinquephenyl possesses

a kinked, non-planar structure.[1]

This structural distinction fundamentally alters its physicochemical and photophysical profile.[1]

While p-isomers are dominant in scintillator applications due to high quantum yields in the

visible spectrum, m-isomers are critical in organic light-emitting diodes (OLEDs) as wide-

bandgap host materials.[1] Their interrupted conjugation confines excited states (high triplet

energy), preventing reverse energy transfer from phosphorescent dopants.[1]

Chemical Structure & Molecular Architecture
The defining feature of m-quinquephenyl is the 1,3- (meta-) linkage between the central and

adjacent phenyl rings.[1] This topology disrupts the delocalization of ngcontent-ng-

c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-electrons across the entire molecular backbone.

Conformational Analysis[1]
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Torsion Angles: Steric repulsion between ortho-hydrogens forces the adjacent phenyl rings to

twist out of planarity.[1] The inter-ring torsion angle typically ranges between 35° and 40° in

the ground state.

Conjugation Break: The meta-linkage acts as a conjugation barrier.[1] Consequently, the

"effective conjugation length" of m-quinquephenyl does not extend over the entire five-ring

chain but is rather confined to segments resembling biphenyl or terphenyl units.[1]

Packing: The kinked geometry prevents the efficient ngcontent-ng-c176312016="" _nghost-

ng-c3009799073="" class="inline ng-star-inserted">

-

stacking observed in linear p-oligophenyls, leading to significantly lower melting points and
higher solubility in organic solvents.

Physicochemical Properties[1][2][3][4][5][6]
The following data contrasts m-quinquephenyl with its para-isomer to highlight the structural

impact.
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Property m-Quinquephenyl p-Quinquephenyl Note

CAS Number 16716-13-5 3073-05-0

Molecular Formula

Cngcontent-ng-

c176312016=""

_nghost-ng-

c3009799073=""

class="inline ng-star-

inserted">

H

C

H
Isomers

Molecular Weight 382.50 g/mol 382.50 g/mol

Melting Point ~170.5 °C (443.7 K) 388–391 °C

m-isomer melts

>200°C lower due to

poor packing.

Solubility

Soluble (Toluene,

CHClngcontent-ng-

c176312016=""

_nghost-ng-

c3009799073=""

class="inline ng-star-

inserted">

, THF)

Insoluble/Poor
Kinked structure

reduces lattice energy.

Fluorescence

(ngcontent-ng-

c176312016=""

_nghost-ng-

c3009799073=""

class="inline ng-star-

inserted">

)

UV / Deep Blue

(~340-360 nm)
Blue (~370-400 nm)

m-linkage blue-shifts

emission.

Triplet Energy

(ngcontent-ng-

High (~2.6–2.8 eV) Low Crucial for OLED host

applications.
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c176312016=""

_nghost-ng-

c3009799073=""

class="inline ng-star-

inserted">

)

Note on Thermal Data: The melting point of m-quinquephenyl (443.7 K) is derived from

calorimetric studies on meta-oligophenyl series, confirming the trend of decreasing melting

points relative to para-isomers due to increased entropy of fusion and reduced enthalpy of

fusion.

Photophysical Characteristics
The meta-linkage effectively decouples the electronic states of the constituent rings.

Absorption: The UV absorption spectrum resembles that of m-terphenyl rather than a

conjugated pentaphenyl chain.[1] The absorption maximum (ngcontent-ng-c176312016=""

_nghost-ng-c3009799073="" class="inline ng-star-inserted">

) typically lies near 250–260 nm.

Fluorescence: Emission is confined to the UV/deep-blue region.[1] Unlike p-oligophenyls

where fluorescence red-shifts with chain length, the fluorescence energy of m-oligophenyls

is nearly independent of chain length because the excited state does not delocalize across

the meta-barrier.[1]

Quantum Yield: Generally lower than the rigid p-isomer in solution due to increased

rotational freedom (non-radiative decay channels), but high in solid-state matrices where

rotation is restricted.[1]
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Diagram: Photophysical Energy Transfer (OLED Host
Context)
The following diagram illustrates why m-quinquephenyl is an ideal host for phosphorescent

dopants (e.g., Ir(ppy)

).
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Caption: Energy level diagram showing m-Quinquephenyl functioning as a high-triplet-energy

host, confining excitons on the dopant.

Synthesis Protocol: Suzuki-Miyaura Coupling
The most efficient route to m-quinquephenyl is the Palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction.[1] This method offers high regioselectivity and tolerance for functional

groups.[1]

Retrosynthetic Strategy
The molecule can be assembled by coupling 1,3-dibromobenzene (core) with two equivalents

of 3-biphenylboronic acid (wings).[1]

Experimental Workflow
Reagents:

1,3-Dibromobenzene (1.0 eq)[1]
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3-Biphenylboronic acid (2.5 eq) – Excess ensures complete double coupling.[1]

Catalyst: Pd(PPhngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-

star-inserted">

)

(3-5 mol%)

Base: Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-

inserted">

CO

(2M aqueous solution)

Solvent: Toluene / Ethanol (4:1 ratio)[1]

Step-by-Step Protocol:

Preparation: In a generic Schlenk flask, dissolve 1,3-dibromobenzene (10 mmol) and 3-

biphenylboronic acid (25 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL).

Degassing: Degas the solution vigorously with Argon or Nitrogen for 20 minutes to remove

dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling byproducts).

Activation: Add the aqueous Na

CO

solution (20 mL) and the Pd(PPh

)

catalyst.

Reflux: Heat the biphasic mixture to reflux (~90-100°C) under inert atmosphere for 24–48

hours. Monitor reaction progress via TLC (eluent: Hexane/DCM).[1]

Work-up:
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Cool to room temperature.[1]

Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.

Wash combined organics with brine and dry over anhydrous MgSOngcontent-ng-

c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via

column chromatography (Silica gel, Hexane/DCM gradient).

Final Isolation: Recrystallize from ethanol or a toluene/hexane mixture to obtain white

crystalline needles.

Diagram: Synthesis Pathway

1,3-Dibromobenzene
(Core)

Intermediate:
Mono-coupled product

Step 1: Oxidative Addition

3-Biphenylboronic Acid
(2.5 eq)

Transmetallation

Pd(PPh3)4, Na2CO3
Toluene/EtOH, Reflux

m-Quinquephenyl
(Target)

Step 2: Second Coupling
Reductive Elimination

Click to download full resolution via product page

Caption: Double Suzuki-Miyaura coupling strategy for synthesizing m-Quinquephenyl from a

dibromobenzene core.

Applications
OLED Host Materials: Due to its high triplet energy (ngcontent-ng-c176312016="" _nghost-

ng-c3009799073="" class="inline ng-star-inserted">

), m-quinquephenyl is used as a host for blue and green phosphorescent emitters. The
meta-conjugation prevents the host from quenching the dopant's emission.[1]
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Scintillators: While less common than p-quinquephenyl, the m-isomer is used in liquid

scintillation cocktails where solubility is paramount and a shorter wavelength (UV) emission

is required to match specific photomultiplier sensitivities.[1]

Crystal Engineering: Used as a model compound to study the effects of conformational

disorder on the entropy of fusion in oligophenyls.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 85566, m-Quinquephenyl. Retrieved from [Link][1]

Naef, R. (2019).Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of

Organic Compounds. Molecules, 24(10), 1896.[1] (Provides thermodynamic data including

Melting Point). Retrieved from [Link][1]

Hurst, J. et al. (2015).Contrasting the optical properties of the different isomers of

oligophenylene. Physical Chemistry Chemical Physics.[1] (Details the photophysics and

conjugation breaks). Retrieved from [Link]

Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of

Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational

protocol for synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Methylenephenanthrene | C15H10 | CID 9147 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: m-Quinquephenyl – Structure,
Properties, and Synthesis[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103426#what-is-the-chemical-structure-and-
properties-of-m-quinquephenyl]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/9147
https://www.benchchem.com/product/b103426?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/m-Quinquephenyl
https://pubchem.ncbi.nlm.nih.gov/compound/9147
https://pubchem.ncbi.nlm.nih.gov/compound/9147
https://www.mdpi.com/1420-3049/24/10/1896
https://pubchem.ncbi.nlm.nih.gov/compound/9147
https://pubchem.ncbi.nlm.nih.gov/compound/9147
https://pubs.rsc.org/en/content/articlelanding/2015/cp/c5cp01916h
https://pubchem.ncbi.nlm.nih.gov/compound/9147
https://pubchem.ncbi.nlm.nih.gov/compound/9147
https://www.benchchem.com/product/b103426?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/9147
https://www.benchchem.com/product/b103426#what-is-the-chemical-structure-and-properties-of-m-quinquephenyl
https://www.benchchem.com/product/b103426#what-is-the-chemical-structure-and-properties-of-m-quinquephenyl
https://www.benchchem.com/product/b103426#what-is-the-chemical-structure-and-properties-of-m-quinquephenyl
https://www.benchchem.com/product/b103426#what-is-the-chemical-structure-and-properties-of-m-quinquephenyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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